Home > Products > Screening Compounds P75219 > 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide
2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide -

2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

Catalog Number: EVT-6149146
CAS Number:
Molecular Formula: C17H16F3N3O2
Molecular Weight: 351.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N'-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

  • Compound Description: This compound is a Schiff base synthesized and characterized using techniques such as infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction []. Density functional theory (DFT) methods were employed to study its optimized structure, geometric parameters, and frontier molecular orbitals. The compound's intermolecular bonding was analyzed with Hirshfeld surface analysis. Additionally, the study explored its molecular electrostatic potential characteristics, global and local chemical activity, nucleophilic and electrophilic nature. The compound's binding energies with a protein target (PDB ID: 2QDJ) were investigated through molecular docking analysis [].
  • Relevance: This compound shares the same 3-(trifluoromethyl)phenyl group with the target compound, 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. Both compounds are aromatic amides, and their structural similarities suggest potential applications in similar chemical or biological contexts [].

2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides

  • Compound Description: This series of carboxhydrazides (6-8) was synthesized via microwave irradiation. The synthetic procedure involved reacting carboxhydrazide 1 with various heterocyclic aldehydes (2-4) in the presence of p-toluenesulfonic acid in ethanol []. The research aimed to explore the effects of these carboxhydrazides on photosynthetic processes, particularly the inhibition of photosynthetic electron transport in spinach chloroplasts and chlorophyll content in Chlorella vulgaris suspensions [].
  • Relevance: These compounds share a common structural feature with 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide: the 3-(trifluoromethyl)phenyl group. Additionally, they both belong to the class of hydrazide-containing compounds, suggesting potential for similar biological activities [].

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

  • Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death []. Its mechanism of action involves targeting receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3). Structural optimization of TAK-632 led to the development of even more potent inhibitors, specifically targeting RIPK3 []. These optimized analogs exhibited significant antinecroptotic activities and demonstrated superior efficacy compared to TAK-632 in a tumor necrosis factor-induced systemic inflammatory response syndrome model [].
  • Relevance: TAK-632 contains the same 3-(trifluoromethyl)phenyl group present in 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide, indicating potential similarities in their binding affinities or interactions with biological targets [].

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

  • Compound Description: This series of diaryl urea derivatives, incorporating a pyridine moiety, was designed and synthesized as potential anticancer agents []. Virtual screening studies, employing AutoDock VINA tools, were conducted on sorafenib (a known anticancer drug) and the synthesized derivatives to assess their binding energies and predict their anticancer activity []. In vitro evaluation of these derivatives against the MCF-7 cell line (a breast cancer cell line) using the MTT assay revealed promising anticancer activity for certain compounds within the series [].
  • Relevance: Although not a direct structural analog, this series shares the 3-(trifluoromethyl)phenyl group with the target compound, 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. The presence of this shared moiety, along with their similar biological context (potential anticancer agents), warrants their inclusion as related compounds [].

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

  • Compound Description: This trifluoromethyl-substituted benzanilide exhibits an intriguing case of concomitant dimorphism, meaning it exists in two distinct crystalline forms simultaneously []. Both forms display high Z′ values, indicating multiple molecules in their asymmetric units []. Interestingly, both forms undergo a rare phenomenon of simultaneous melting and solid-to-solid phase transition at the same temperature []. This compound's unique properties make it a subject of interest for studying polymorphism in pharmaceutical solids [].
  • Relevance: Similar to the target compound, 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide, this compound contains a trifluoromethyl group attached to a phenyl ring. The presence of this shared moiety suggests the possibility of similar intermolecular interactions and physical properties [].
  • Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator with a distinct pharmacological profile []. Unlike other TRPV1 antagonists that induce hyperthermia, AMG8562 exhibits antihyperalgesic effects without causing a significant increase in body temperature []. In vitro studies demonstrated its ability to block capsaicin-induced TRPV1 activation while potentiating TRPV1 activation by low pH []. Importantly, AMG8562 exhibited efficacy in various rodent pain models without profound effects on locomotor activity [].
  • Relevance: This compound shares the trifluoromethylphenyl group with the target compound, 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. This structural similarity, in conjunction with their potential applications in therapeutic areas, highlights their relevance as related compounds [].

2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid)

  • Compound Description: Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), exhibits polymorphism, existing in two distinct crystalline forms []. The key structural difference between these polymorphs lies in the geometrical arrangement of the [3-(trifluoromethyl)phenyl]amino moiety concerning the benzoic acid moiety []. Both polymorphs feature intramolecular hydrogen bonding between the carboxyl group and the imino nitrogen atom, while intermolecular hydrogen bonding involving carboxyl groups connects pairs of centrosymmetrically related molecules [].
  • Relevance: Flufenamic acid possesses the same [3-(trifluoromethyl)phenyl]amino group found in the target compound, 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. This structural similarity, coupled with their potential pharmacological relevance, makes it a noteworthy related compound [].

N-(2-(4-Bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide (SRVIC30)

  • Compound Description: SRVIC30 is a compound previously shown to exert antimetastatic effects in murine melanoma models []. In a study involving a subcutaneous melanoma model, topical administration of SRVIC30 demonstrated significant anticancer properties. The treatment led to increased levels of peroxidase antioxidant enzyme and induced cell death via caspase-3 activation within the tumors []. Moreover, SRVIC30 treatment promoted collagen fiber deposition in the tumors and elicited an inflammatory infiltrate in the surrounding skin, indicating its influence on the tumor microenvironment []. Importantly, no signs of toxicity were observed with SRVIC30 treatment [].
  • Relevance: SRVIC30 shares the (trifluoromethyl)phenyl group with 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide, suggesting potential similarities in their interactions with biological targets and potential pharmacological effects [].

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

  • Compound Description: CHMFL-ABL-053 is a highly potent and selective BCR-ABL inhibitor, exhibiting significant potential as a therapeutic agent for chronic myeloid leukemia []. This compound demonstrates exceptional selectivity for BCR-ABL compared to c-KIT kinase, a common target of clinically used BCR-ABL inhibitors []. CHMFL-ABL-053 effectively inhibits BCR-ABL autophosphorylation and downstream signaling pathways, leading to the inhibition of proliferation in chronic myeloid leukemia cell lines []. Preclinical studies have revealed favorable pharmacokinetic properties, including a long half-life and good oral bioavailability []. Notably, CHMFL-ABL-053 exhibited remarkable efficacy in suppressing tumor growth in a xenograft mouse model [].
  • Relevance: This compound shares the 3-(trifluoromethyl)benzamido group with 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. Both compounds incorporate an amide linkage to the 3-(trifluoromethyl)phenyl moiety, indicating potential similarities in their binding modes or interactions with target proteins [].

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

  • Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) harboring internal tandem duplication (ITD) mutations, a common driver mutation in acute myeloid leukemia []. Notably, CHMFL-FLT3-335 demonstrates selectivity for FLT3-ITD mutants over both wild-type FLT3 and c-KIT kinase, setting it apart from other FLT3 inhibitors that lack such selectivity []. Its potent antiproliferative effects against FLT3-ITD-positive acute myeloid leukemia cell lines stem from its ability to inhibit FLT3 kinase phosphorylation, disrupt downstream signaling, induce apoptosis, and arrest the cell cycle []. Moreover, CHMFL-FLT3-335 exhibits a favorable therapeutic window compared to other FLT3 inhibitors [].
  • Relevance: Both CHMFL-FLT3-335 and 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide incorporate a 2-(trifluoromethyl)phenyl group linked to an acetamide moiety. The presence of this shared structural motif highlights their potential for similar interactions with biological targets [].

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea

  • Compound Description: This novel compound was synthesized and characterized through X-ray diffraction, revealing its three-dimensional structure stabilized by intermolecular hydrogen bonds and π-π interactions []. Preliminary biological tests have demonstrated that it possesses definite herbicidal activity, highlighting its potential for agricultural applications [].
  • Relevance: This compound contains the trifluoromethylphenyl group also present in 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. Although their core structures differ, the presence of this shared moiety suggests the possibility of common features in their binding modes or interactions with target proteins [].

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea

  • Compound Description: This compound was synthesized and its structure was determined by single-crystal X-ray diffraction []. The molecule exhibits a planar configuration stabilized by intramolecular hydrogen bonding. It shows good fungicidal activity against Rhizoctonia solani and Botrytis cinerea, making it a potential candidate for fungicide development [].
  • Relevance: Both this compound and 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide share the 4-trifluoromethylphenyl group attached to a nitrogen atom. This structural similarity indicates the potential for these compounds to interact with similar biological targets or exhibit related biological activities [].

N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-l(6H)-yl)phenyl)-2-phenoxyacetamide Derivatives

  • Compound Description: This series of thirteen novel compounds was designed and synthesized from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate []. Greenhouse evaluations revealed that most of these compounds demonstrated good herbicidal activities, particularly against dicotyledonous weeds, in both pre- and post-emergence treatments []. These findings highlight their potential as herbicides for agricultural use [].
  • Relevance: Although structurally distinct from 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide, this series also incorporates a trifluoromethyl group, suggesting potential similarities in their physicochemical properties and interactions with biological systems. Additionally, the presence of the amide group in both emphasizes their potential for engaging in similar intermolecular interactions [].

Properties

Product Name

2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

IUPAC Name

1-(3-phenylpropanoylamino)-3-[2-(trifluoromethyl)phenyl]urea

Molecular Formula

C17H16F3N3O2

Molecular Weight

351.32 g/mol

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-8-4-5-9-14(13)21-16(25)23-22-15(24)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,24)(H2,21,23,25)

InChI Key

YDUMPCKZPWJSRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)NC2=CC=CC=C2C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.